molecular formula C16H14F3N3O B12233032 N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide

N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B12233032
M. Wt: 321.30 g/mol
InChI Key: DWPWLPHTOQULAL-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a pyridinyl group, an azetidinyl group, and a trifluoromethyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thi

Properties

Molecular Formula

C16H14F3N3O

Molecular Weight

321.30 g/mol

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3N3O/c17-16(18,19)13-6-2-1-5-12(13)15(23)21-11-9-22(10-11)14-7-3-4-8-20-14/h1-8,11H,9-10H2,(H,21,23)

InChI Key

DWPWLPHTOQULAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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